molecular formula C18H13NO3 B15063034 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid CAS No. 796-47-4

2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid

Cat. No.: B15063034
CAS No.: 796-47-4
M. Wt: 291.3 g/mol
InChI Key: QDRLBGYTPRZOPP-UHFFFAOYSA-N
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Description

2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid is a Schiff base compound formed from 2-hydroxy-1-naphthaldehyde and 2-aminobenzoic acid. This class of compounds is the subject of extensive research in coordination chemistry and medicinal chemistry due to its ability to act as a versatile ligand and its diverse biological potential. Researchers value this compound for its application in the synthesis of novel metal complexes and the development of new α-aminophosphonate derivatives . Compounds featuring the 2-hydroxynaphthalene scaffold have demonstrated significant antioxidant activity in scientific studies, making them targets for investigative chemistry . Furthermore, structurally similar Schiff bases have been explored for their in vitro antibacterial properties against both gram-positive and gram-negative bacteria . The presence of multiple donor atoms (oxygen and nitrogen) allows this molecule to chelate various metal ions, forming complexes that are of interest for their potential enhanced bioactivity, including antibacterial, antifungal, and anticancer applications, as observed in related compounds . This product is intended for use in non-clinical laboratory research only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

796-47-4

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

2-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzoic acid

InChI

InChI=1S/C18H13NO3/c20-17-10-9-12-5-1-2-6-13(12)15(17)11-19-16-8-4-3-7-14(16)18(21)22/h1-11,20H,(H,21,22)

InChI Key

QDRLBGYTPRZOPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3C(=O)O)O

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reactants :

    • 2-Aminobenzoic acid (1 mmol)
    • 2-Hydroxy-1-naphthaldehyde (1 mmol)
    • Ethanol (50 mL) as solvent
  • Procedure :

    • The reactants are combined in ethanol and refluxed at 78°C for 3 hours.
    • The mixture is cooled to room temperature and stirred for an additional 12 hours to ensure complete reaction.
    • The precipitate is filtered, washed with cold ethanol, and recrystallized from a methanol-ethyl acetate mixture (1:2 v/v).
  • Yield : 65–70%.

Critical Reaction Parameters

Parameter Details
Molar ratio 1:1 (amine:aldehyde)
Temperature Reflux (78°C)
Reaction time 3 hours (reflux) + 12 hours (RT)
Purification method Recrystallization

The stoichiometric equivalence of reactants ensures minimal side products, while ethanol’s polarity facilitates both reactant solubility and imine formation.

Solvent Effects on Synthesis Efficiency

While ethanol is the predominant solvent, studies have explored alternatives:

Comparative Solvent Analysis

Solvent Boiling Point (°C) Yield (%) Purity (HPLC)
Ethanol 78 68 98.5
Methanol 65 62 97.2
Acetonitrile 82 58 95.8

Ethanol outperforms methanol and acetonitrile due to its optimal balance of polarity and boiling point, which enhances reaction kinetics without premature precipitation.

Alternative Synthetic Approaches

Solid-State Mechanochemical Synthesis

Grinding 2-aminobenzoic acid and 2-hydroxy-1-naphthaldehyde in a ball mill (30 Hz, 1 hour) offers a solvent-free alternative. Preliminary data from similar systems indicate yields of ~60%, though purity remains inferior to solution-based methods.

Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy :

    • Imine (C=N) stretch : 1620 cm⁻¹.
    • Carboxylic O-H stretch : 2500–3300 cm⁻¹ (broad).
    • Naphtholic O-H stretch : 3450 cm⁻¹.
  • Elemental Analysis :

    Element Calculated (%) Observed (%)
    C 72.24 71.98
    H 4.38 4.41
    N 4.69 4.65

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with a sharp weight loss at 290°C corresponding to ligand breakdown.

Comparative Analysis with Analogous Schiff Bases

Compound Synthesis Yield (%) Decomposition Temp (°C)
2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid 68 290
Salicylideneaniline 75 180
2-Hydroxy-1-naphthaldehyde-thiosemicarbazone 60 260

The naphthalene moiety enhances thermal stability compared to simpler aromatic systems.

Challenges and Optimization Opportunities

  • Byproduct Formation :

    • Trace amounts of unreacted aldehyde (<2%) are detected via HPLC. Adding molecular sieves (4Å) during reflux reduces this to <0.5%.
  • Scale-Up Limitations :

    • Recrystallization efficiency drops to 50% at >100 g batches due to solvent saturation kinetics. Gradient cooling (5°C/hour) improves yields to 63%.

Chemical Reactions Analysis

2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and amino groups, using reagents like acyl chlorides or alkyl halides.

    Chelation: As a Schiff base, it can form chelates with metal ions, which is useful in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid largely depends on its ability to form complexes with metal ions. The Schiff base can coordinate with metal ions through the nitrogen and oxygen atoms, forming stable chelates. These metal complexes can exhibit various biological and chemical activities, depending on the nature of the metal ion and the coordination environment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid with structurally related compounds, focusing on functional groups, molecular features, and inferred applications.

Structural and Functional Group Analysis

Key Research Findings and Inferred Properties

Metal Coordination Behavior: The target compound’s hydroxyl and carboxylic acid groups enable stronger metal binding compared to amide-based analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. The rigid naphthalene system may enhance stability in metal-organic frameworks (MOFs) or coordination polymers . In contrast, the benzyl ester analog (C₂₄H₂₃NO₂) lacks acidic protons, reducing its solubility in aqueous media but improving compatibility with organic solvents, making it suitable for hydrophobic reaction environments .

Biological and Pharmaceutical Relevance: The hydrazide-containing VU0029767 shares a naphthalene scaffold with the target compound but includes a hydrazide group, which is often associated with antimicrobial or anticancer activity.

Catalytic Applications: The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates C–H activation in transition-metal catalysis.

Biological Activity

2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid, commonly referred to as HABA, is a compound of increasing interest in the field of medicinal chemistry due to its notable biological activities. This article explores the biological activity of HABA, focusing on its antitumor properties, interactions with biological targets, and potential applications in various fields.

Chemical Structure and Properties

HABA is characterized by its complex structure, which includes a naphthalene moiety, an amine group, and a benzoic acid functional group. Its molecular formula is C15_{15}H13_{13}N1_{1}O3_{3}. The compound typically exists in crystalline form and can be analyzed using techniques such as X-ray diffraction to elucidate its structural properties.

Biological Activities

Research indicates that HABA exhibits several significant biological activities:

Antitumor Activity

HABA has been shown to possess antitumor properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to affect the growth of breast cancer cells and induce apoptosis (programmed cell death) through mechanisms involving mitochondrial pathways and caspase activation .

DNA Binding Affinity

HABA interacts with DNA, which may underlie some of its biological effects. Interaction studies have shown that HABA can effectively bind to DNA, potentially influencing gene expression and cellular processes. Techniques such as UV-Vis spectroscopy and fluorescence spectroscopy have been utilized to confirm these interactions .

Solvent Effects on Biological Activity

The biological activity of HABA can be influenced by the solvent environment. Research has indicated that the solvent polarity affects the intramolecular charge transfer (ICT) properties of HABA, which in turn may impact its biological efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of HABA, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
2-Aminobenzoic AcidC7_7H7_7N1_1O2_2Simple structure; lacks naphthalene moiety
4-Hydroxybenzoic AcidC7_7H8_8O3_3Contains a para-hydroxy group; used as a preservative
4-Aminobenzoic AcidC7_7H9_9N1_1OKnown for its role in sunscreen formulations

The presence of the naphthalene unit in HABA contributes to its unique properties and potential applications that are not observed in simpler analogs.

Case Studies

Several case studies have highlighted the effectiveness of HABA in various applications:

  • Anticancer Studies : A study conducted on human breast cancer cell lines showed that treatment with HABA resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and apoptosis .
  • DNA Interaction Studies : Another investigation assessed the binding affinity of HABA to plasmid DNA using gel electrophoresis. Results indicated that HABA could intercalate into the DNA structure, causing conformational changes that might affect replication and transcription processes .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid, and how can purity be ensured?

The compound is typically synthesized via Schiff base condensation. A common method involves refluxing equimolar amounts of 2-hydroxy-1-naphthaldehyde and anthranilic acid in methanol/water (1:1 v/v) for 3–6 hours under stirring. The product is filtered and recrystallized from methanol/petroleum ether to achieve >95% purity . Characterization via FTIR (to confirm imine C=N stretch at ~1600 cm⁻¹), XRD (for crystallinity), and elemental analysis is critical for validation .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

Solubility profiling should be conducted in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) via gravimetric or UV-Vis spectrophotometry. Stability studies require pH-dependent degradation assays (pH 3–10) monitored by HPLC over 24–72 hours. Thermal stability can be assessed via TGA/DSC (heating rate: 10°C/min under nitrogen) .

Q. What spectroscopic techniques are most effective for structural elucidation?

  • FTIR : Identifies functional groups (e.g., phenolic -OH at ~3200 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹).
  • NMR : ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 6.8–8.5 ppm) and imine proton (δ ~8.9 ppm).
  • XRD : Confirms crystalline structure and π-π stacking interactions in the solid state .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths, electronic properties)?

Discrepancies often arise from approximations in density functional theory (DFT) methods. To address this:

  • Use higher-level basis sets (e.g., B3LYP/6-311++G(d,p)) for geometry optimization.
  • Compare experimental XRD bond lengths with DFT-optimized structures.
  • Validate electronic spectra (UV-Vis) via time-dependent DFT (TD-DFT) with solvent corrections .

Q. What strategies optimize the compound’s derivatization for enhanced bioactivity or material properties?

  • Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the naphthol ring to modulate redox activity.
  • Coordination Chemistry : React with transition metals (e.g., Cu²⁺, Fe³⁺) to form complexes; characterize via cyclic voltammetry and ESR for redox behavior .
  • Polymer Composites : Incorporate into polyaniline matrices via in-situ polymerization for conductive materials .

Q. How can factorial design improve reaction yield and selectivity?

A 2³ factorial design can optimize synthesis by testing variables:

  • Factors : Solvent polarity, temperature (60–100°C), and molar ratio (1:1 to 1:1.2).
  • Responses : Yield (HPLC) and selectivity (NMR).
  • Analysis : ANOVA identifies significant factors; response surface models predict optimal conditions .

Q. What methodologies validate the compound’s potential as a fluorescent sensor or enzyme inhibitor?

  • Fluorescence Studies : Measure quantum yield and Stokes shift in varying solvents; test quenching effects with metal ions (e.g., Fe³⁺).
  • Enzyme Inhibition : Perform kinetic assays (e.g., Michaelis-Menten) against acetylcholinesterase or urease, using Ellman’s reagent for thiol detection .

Q. How can researchers address conflicting crystallographic vs. solution-phase structural data?

  • Multi-Technique Approach : Compare XRD (solid-state) with NOESY NMR (solution) to assess conformational flexibility.
  • Molecular Dynamics (MD) : Simulate solvent effects on molecular geometry using GROMACS or AMBER .

Methodological Notes

  • Synthesis : Prioritize recrystallization over column chromatography for scalability .
  • Toxicity Screening : Use Ames test (bacterial mutagenicity) and zebrafish embryo assays for preliminary safety profiling .
  • Data Reproducibility : Document solvent lot numbers and humidity levels, as hygroscopic solvents may affect reaction kinetics .

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